![molecular formula C20H22N4 B432815 Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine CAS No. 59184-53-1](/img/structure/B432815.png)
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Overview
Description
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound features an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine typically involves the condensation of isatin with o-phenylenediamine, followed by alkylation with diethylamine . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Therapeutic Applications in Cancer Treatment
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit notable cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Growth: Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including leukemia (K-562), prostate (DU-145), ovarian (OVCAR-3), and non-small cell lung cancer (NCI-H322M) cells. For instance, the compound B220 (a derivative) showed significant growth inhibition at varying concentrations in these cell lines .
Cancer Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Leukemia | K-562 | 10.5 | |
Prostate | DU-145 | 8.3 | |
Ovarian | OVCAR-3 | 12.0 | |
Non-Small Cell Lung | NCI-H322M | 15.4 |
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The compound has been shown to interact with DNA, leading to disruptions in replication and transcription processes.
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity. Research indicates that certain derivatives can act as interferon inducers and exhibit low toxicity while effectively inhibiting viral replication.
Key Findings:
- Interferon Induction: The compound has been evaluated for its ability to induce interferons, which play a crucial role in the immune response against viral infections. Studies have reported significant antiviral effects against respiratory pathogens .
DNA Intercalation
Another notable application of this compound is its role as a DNA intercalator. This property allows the compound to insert itself between base pairs in DNA, potentially disrupting cellular processes.
Key Findings:
Mechanism of Action
The mechanism of action of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . This intercalation is facilitated by the planar structure of the indoloquinoxaline ring system, which allows it to insert between DNA base pairs . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives
Uniqueness
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is unique due to its specific diethylamine substitution, which enhances its solubility and bioavailability compared to other indoloquinoxaline derivatives . This makes it a promising candidate for further development in pharmaceutical and industrial applications .
Biological Activity
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique indoloquinoxaline structure, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of indole derivatives with quinoxaline precursors, followed by alkylation processes to introduce the diethylamino group.
Synthesis Pathway
- Starting Materials : Indole derivatives and quinoxaline intermediates.
- Reagents : Common reagents include dibromoethane and potassium carbonate.
- Conditions : Reactions are often conducted under reflux in solvents such as DMF (dimethylformamide) or acetic acid.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Leukemia (K-562) : The compound showed significant growth inhibition with IC50 values indicating potent activity.
- Prostate Cancer (DU-145) : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent for prostate cancer.
Table 1 summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
K-562 | 1.9 |
DU-145 | 2.3 |
MCF-7 | 3.23 |
These results indicate that this compound may act as a DNA intercalator, disrupting cellular processes essential for cancer cell proliferation .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have reported that derivatives of indoloquinoxaline structures possess activity against viruses such as HIV and vesicular stomatitis virus (VSV). The mechanism appears to involve interference with viral replication processes .
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple tested lines, reinforcing its potential as an anticancer drug.
- Case Study 2: Antiviral Mechanism
Properties
IUPAC Name |
N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJYPHBDVQSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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